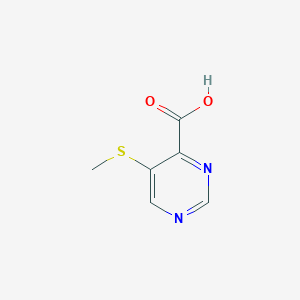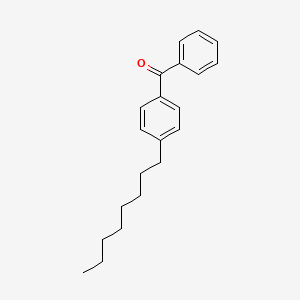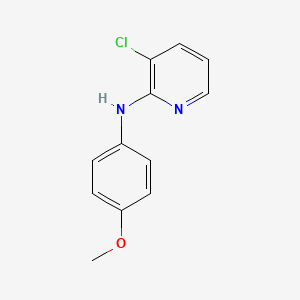
2-Vinylanthraquinon
Übersicht
Beschreibung
2-Vinylanthraquinone is an organic compound with the molecular formula C16H10O2. It is a derivative of anthraquinone, featuring a vinyl group attached to the anthraquinone core. This compound is known for its applications in various fields, including materials science, organic electronics, and as a precursor for polymer synthesis .
Wissenschaftliche Forschungsanwendungen
2-Vinylanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit cancer cell proliferation.
Industry: It is utilized in the production of dyes, pigments, and as a component in organic electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Vinylanthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with acetylene in the presence of a catalyst. Another method includes the vinylation of anthraquinone using vinyl halides under basic conditions .
Industrial Production Methods: Industrial production of 2-vinylanthraquinone typically involves large-scale vinylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Vinylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to a variety of functionalized anthraquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2-vinylanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its redox properties also allow it to participate in electron transfer reactions, which can generate reactive oxygen species and induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Anthraquinone: The parent compound, widely used in dyes and pigments.
2-Ethynylanthraquinone: Similar in structure but with an ethynyl group instead of a vinyl group.
Poly(2-vinylanthraquinone): A polymeric form used in energy storage applications .
Uniqueness: 2-Vinylanthraquinone stands out due to its unique combination of a vinyl group with the anthraquinone core, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific redox characteristics .
Eigenschaften
IUPAC Name |
2-ethenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUOAIZDKROQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Vinylanthraquinone function as an anode material in rechargeable batteries?
A1: 2-Vinylanthraquinone exhibits reversible redox activity at a specific potential (-0.82 V vs Ag/AgCl) when coated on current collectors and immersed in an aqueous electrolyte []. This redox behavior involves the anthraquinone pendants within the polymer layer, which undergo electrochemical reactions, accepting and donating electrons during charging and discharging cycles []. The process is facilitated by electrolyte cations that neutralize the charge, ensuring efficient electron transfer []. Notably, the polymer layer remains stable and adhered to the current collector throughout the process, highlighting its suitability for repeated charge-discharge cycles [].
Q2: Can you explain the significance of 2-Vinylanthraquinone's electrochemical activity in non-solvent environments?
A2: The ability of poly(2-vinylanthraquinone) to undergo reversible electrochemical reactions in an aqueous electrolyte, despite water being a non-solvent for the anthraquinone pendant groups, is significant []. This characteristic suggests that the anthraquinone moieties within the polymer structure are accessible for electron transfer even in environments where the polymer itself is not fully dissolved []. This property expands the potential applications of 2-Vinylanthraquinone in electrochemical systems, particularly in aqueous-based battery technologies [].
Q3: How does the incorporation of 2-Vinylanthraquinone into microgels influence their properties?
A3: Integrating 2-Vinylanthraquinone into microgels introduces multi-responsive characteristics, including thermo-sensitivity and redox-activated self-regulating color, size, and fluorescent properties []. This responsiveness stems from the hydrophobic nature of 2-Vinylanthraquinone, leading to the formation of internal phase-separated hydrophobic nanodomains within the microgel structure []. These nanodomains contribute to the unique properties observed, making them promising materials for applications like drug delivery and sensing [].
Q4: What is the impact of copolymerization on 2-Vinylanthraquinone's properties and potential applications?
A4: Copolymerizing 2-Vinylanthraquinone with other monomers like styrene and divinylbenzene allows for fine-tuning of its properties, such as ion exchange capacity, redox capacity, swelling behavior, and reaction kinetics []. This customization is crucial for tailoring the material for specific applications. By controlling the copolymer composition, researchers can optimize properties like the redox potential and the position of the carbonyl band in the infrared spectrum, directly impacting its performance in applications like redox resins [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)









![(2S)-3-[4-(2,6-Dimethoxyphenyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1647558.png)

